6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride
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Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyquinoline.
Reduction: The quinoline ring is reduced to a tetrahydroquinoline ring using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.
Hydrochloride Formation: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroquinoline ring to a fully saturated quinoline ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as an intermediate in the production of dyes and pigments.
Biology:
- Studied for its potential as an antioxidant due to its ability to scavenge free radicals.
- Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its potential use in the treatment of neurodegenerative diseases.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroquinoline-
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10;/h2-3,6,8,12H,4-5H2,1H3,(H,13,14);1H |
InChI Key |
WWVHASLHOAKLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2C(=O)O.Cl |
Origin of Product |
United States |
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